Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate
Description
Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate is a structurally complex organic compound featuring a cyclohexyl ester, a benzoate backbone, and a furan-2-carbonylamino moiety substituted with a 2-chloro-4-nitrophenyl group. The nitro (NO₂) and chloro (Cl) substituents on the phenyl ring are strong electron-withdrawing groups (EWGs), influencing electronic distribution and reactivity, while the cyclohexyl ester may modulate solubility and metabolic stability compared to simpler alkyl esters or carboxylic acid derivatives .
Properties
CAS No. |
7061-86-1 |
|---|---|
Molecular Formula |
C24H21ClN2O6 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
cyclohexyl 4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H21ClN2O6/c25-20-14-17(27(30)31)10-11-19(20)21-12-13-22(33-21)23(28)26-16-8-6-15(7-9-16)24(29)32-18-4-2-1-3-5-18/h6-14,18H,1-5H2,(H,26,28) |
InChI Key |
SCIDQTLJBMIDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate can be contextualized by comparing it to analogous compounds reported in recent studies. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Substituent Effects
- Nitro vs. However, nitro groups may also increase toxicity risks compared to halogens.
- Chloro Positioning : The 2-chloro substituent on the phenyl ring may sterically hinder interactions compared to para-substituted analogs, influencing selectivity .
Functional Group Modifications
- Ester vs. Carboxylic Acid: The cyclohexyl ester in the target compound likely improves membrane permeability compared to carboxylic acid derivatives (e.g., 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid) but may reduce aqueous solubility relative to smaller esters (e.g., propyl or ethyl) due to steric bulk .
- Amide Linkage: The furan-2-carbonylamino group is conserved across several analogs, suggesting its critical role in maintaining structural rigidity or hydrogen-bonding capacity .
Research Findings and Implications
Solubility-activity Trade-offs : The cyclohexyl ester may balance lipophilicity and solubility better than carboxylic acids but less effectively than short-chain esters .
Electrophilic Reactivity: The nitro group could facilitate covalent interactions with biological nucleophiles (e.g., cysteine residues), a property less pronounced in chloro- or bromo-substituted analogs .
Toxicity Profile : Nitro-containing compounds require careful evaluation for mutagenic or cytotoxic effects, a consideration less critical for halogenated derivatives .
Biological Activity
Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate, with the molecular formula C24H21ClN2O6 and a molecular weight of 468.88 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a furan moiety, and a nitrophenyl group. Its unique combination of functional groups allows it to participate in various chemical reactions, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 7061-86-1 |
| Molecular Formula | C24H21ClN2O6 |
| Molecular Weight | 468.88 g/mol |
| IUPAC Name | cyclohexyl 4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoate |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's structure enables it to bind to these targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and potential anticancer properties.
Biological Activity and Therapeutic Potential
Recent studies have indicated that compounds with similar structures exhibit significant antitumor and antimicrobial activities. For instance, research on derivatives of furan compounds has shown promising results in inhibiting the proliferation of cancer cells in vitro. This compound may exhibit similar properties due to the presence of the nitro group, which has been associated with enhanced biological activity in other compounds .
Antitumor Activity
In vitro studies have demonstrated that compounds related to this compound can inhibit the growth of various cancer cell lines. For example, derivatives tested on human lung cancer cell lines (A549, HCC827, NCI-H358) showed IC50 values indicating effective cytotoxicity . Such findings suggest that this compound could be a candidate for further development as an antitumor agent.
Antimicrobial Activity
The antimicrobial potential of similar furan derivatives has also been evaluated. Studies showed that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria . Given the structural similarities, this compound may also possess antimicrobial properties worth investigating.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating the cytotoxicity of various furan derivatives revealed that some compounds significantly inhibited cell proliferation in 2D cultures compared to 3D models, suggesting the importance of testing conditions in assessing drug efficacy .
- Binding Affinity : Research on DNA binding modes indicated that certain nitro-substituted furan compounds preferentially bind within the minor groove of AT-DNA. This interaction could be crucial for their mechanism of action against cancer cells .
- Structure-Activity Relationship : The presence of specific functional groups, such as nitro or chloro substituents, has been shown to influence the biological activity of related compounds. Further optimization of this compound's structure could enhance its therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
